molecular formula C10H18ClNO2 B580019 Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate CAS No. 869112-14-1

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

Cat. No. B580019
M. Wt: 219.709
InChI Key: OTUFGRVWNPWRJD-UHFFFAOYSA-N
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Description

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C10H18ClNO2 . It is an intermediate in the synthesis of Umeclidinium Bromide, which is considered as a potentially long-acting antimuscarinic agent .


Synthesis Analysis

Piperidones, such as Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .


Molecular Structure Analysis

The molecular weight of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is 219.71 g/mol . The InChI code is InChI=1S/C10H18ClNO2/c1-2-14-10(13)9-3-6-12(7-4-9)8-5-11/h9H,2-8H2,1H3 . The Canonical SMILES is CCOC(=O)C1CCN(CC1)CCCl .


Physical And Chemical Properties Analysis

The exact mass of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is 219.1026065 g/mol . The topological polar surface area is 29.5 Ų . The compound has a rotatable bond count of 5 .

Scientific Research Applications

  • Synthesis of Complex Compounds : Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is used as a starting material or intermediate in the synthesis of complex organic compounds. For example, it has been used in the synthesis of compounds like (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride (Zheng Rui, 2010).

  • Development of Anticancer Agents : Some research indicates its use in the development of novel anticancer agents. Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been evaluated as potential anticancer agents (A. Rehman et al., 2018).

  • Antibacterial and Antifungal Properties : Various derivatives of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate have been synthesized and shown to possess significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (S. Shafi et al., 2021).

  • Allosteric Modulation in Pharmacology : Compounds derived from Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate have been investigated for their allosteric modulation properties, particularly in relation to the cannabinoid CB1 receptor. This highlights its potential application in neuroscience and pharmacology (Martin R. Price et al., 2005).

  • Enzyme Inhibition : Research has also been conducted on the enzyme inhibition properties of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate derivatives. These findings are relevant in the context of treating diseases like Alzheimer's, where enzyme inhibition can play a therapeutic role (H. Khalid et al., 2014).

  • Synthesis of Biologically Active Alkaloids : It has been used in the synthesis of biologically active alkaloids, demonstrating its utility in the field of natural product synthesis and medicinal chemistry (D. Passarella et al., 2005).

properties

IUPAC Name

ethyl 1-(2-chloroethyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-2-14-10(13)9-3-6-12(7-4-9)8-5-11/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUFGRVWNPWRJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70734168
Record name Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

CAS RN

869112-14-1
Record name Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-(2-chloroethyl)piperidine-4-carboxylate
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Record name Ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate
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Synthesis routes and methods

Procedure details

To a solution of ethyl nipecotate (20.0 mL, 130 mmol) in acetone (180 mL) was added 1-bromo-2-chloroethane (21.6 mL, 260 mmol) followed by anhydrous K2CO3 (27.12 g, 196 mmol). The reaction mixture was stirred for 24 h and then concentrated under vacuum. The resulting residue was treated with H2O (75 mL) and extracted with Et2O. The combined organic layers were dried with MgSO4, filtered, and concentrated under vacuum. Purification of the crude residue by flash chromatography (50% Et2O/50% hexane) on silica gel gave the title compound (10.99 g, 38.6%). EI-MS m/z 220(M+H+) Rt (1.20 min).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
21.6 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Name
Quantity
27.12 g
Type
reactant
Reaction Step Two
Yield
38.6%

Citations

For This Compound
4
Citations
M Espadinha, NMT Lourenço, L Sobral… - …, 2018 - Wiley Online Library
A more sustainable process for the synthesis of the long‐acting muscarinic acetylcholine antagonist umeclidinium bromide is described. Specifically, we report the synthesis of ethyl 1‐(2…
J Wu, X Wang, FCK Chiu, C Häberli… - Journal of medicinal …, 2020 - ACS Publications
Semisynthetic artemisinins and other bioactive peroxides are best known for their powerful antimalarial activities, and they also show substantial activity against schistosomes—another …
Number of citations: 17 pubs.acs.org
JA Finbloom - 2018 - escholarship.org
Supramolecular chemistry is a diverse field that encompasses host-guest interactions, mechanical bond formation, metal coordination, and other noncovalent chemistries. The design …
Number of citations: 2 escholarship.org
AC Flick, HX Ding, CA Leverett, RE Kyne Jr… - Bioorganic & medicinal …, 2016 - Elsevier
New drugs introduced to the market every year represent privileged structures for particular biological targets. These new chemical entities (NCEs) provide insight into molecular …
Number of citations: 65 www.sciencedirect.com

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